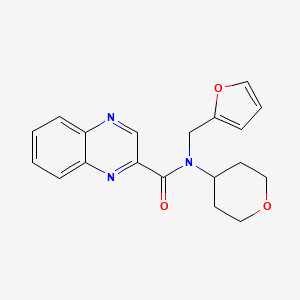

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a furan ring, a tetrahydropyran moiety, and a quinoxaline core. Its molecular formula is C14H16N2O2, with a molecular weight of approximately 248.29 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can enhance levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .

- Neuroprotective Effects : Studies have suggested that derivatives of the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .

- Antitumor Activity : Preliminary findings indicate that the compound may possess cytotoxic properties against various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

In Vivo Studies

In vivo assessments have further elucidated the pharmacological potential of this compound:

- Behavioral Studies : Animal models treated with the compound displayed improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders .

- Toxicity Profile : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated to ensure safety for therapeutic use. Results indicated favorable profiles with minimal toxicity at therapeutic doses .

Case Studies

- Case Study on Neuroprotection : A study involving the administration of this compound in rodent models demonstrated significant reduction in markers of oxidative stress following induced neurotoxicity. This suggests its potential utility in neurodegenerative conditions such as Alzheimer's disease.

- Anticancer Efficacy : In vitro testing on various cancer cell lines revealed that the compound inhibited cell growth effectively, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide involves multi-step organic reactions that typically include the formation of the quinoxaline core followed by the introduction of the furan and tetrahydropyran substituents. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antimycobacterial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit promising antimycobacterial properties. In vitro studies have shown that certain quinoxaline derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. The most active compounds demonstrate MIC values below 15.625 µg/mL, indicating their potential as novel agents in tuberculosis treatment .

Anticancer Properties

Quinoxaline derivatives are also recognized for their anticancer activities. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, certain derivatives have shown IC50 values in the low micromolar range, suggesting effective cytotoxicity against tumor cells . The mechanisms of action often involve inhibition of tyrosine kinases and induction of apoptosis, making them attractive candidates for further development in cancer therapy .

Tuberculosis Treatment

A study focusing on the synthesis and evaluation of quinoxaline derivatives highlighted their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their cytotoxicity alongside antimycobacterial activity, revealing a correlation between structural modifications and enhanced biological activity .

Cancer Cell Inhibition

Another investigation into the antiproliferative effects of various quinoxaline derivatives showed that specific structural features significantly influence their efficacy against cancer cell lines. The study reported that modifications to the quinoxaline scaffold could lead to improved selectivity and potency against cancer cells .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound compared to other quinoxaline derivatives:

| Compound Name | Activity Type | MIC/IC50 Values | Notes |

|---|---|---|---|

| This compound | Antimycobacterial | MIC < 15.625 µg/mL | Effective against Mtb strains |

| Other Quinoxaline Derivative A | Anticancer | IC50 = 1.9–7.52 µg/mL | Active against HCT-116 cells |

| Other Quinoxaline Derivative B | Antimycobacterial | MIC = 3.91 µg/mL | Superior activity compared to controls |

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N-(oxan-4-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22(13-15-4-3-9-25-15)14-7-10-24-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDBZNBXQFCHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.